Phantolide

描述

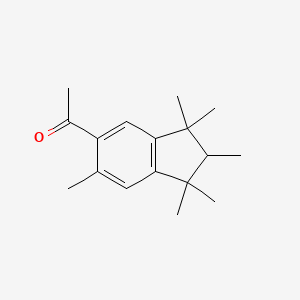

Phantolide (chemical name: 6-acetyl-1,1,2,3,3,5-hexamethylindane) is a synthetic polycyclic musk (PCM) widely used in fragrances for personal care products, detergents, and cosmetics due to its cost-effectiveness and stability . It belongs to the class of nitro-free musks, distinguishing it from traditional nitro musks like musk xylene or musk ketone. Regulatory bodies, such as the EU, mandate labeling of products containing this compound at concentrations exceeding 2% .

Structure

3D Structure

属性

IUPAC Name |

1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBHOHJWUDKDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051743 | |

| Record name | Phantolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15323-35-0, 64058-43-1 | |

| Record name | Phantolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15323-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl hexamethyl indan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015323350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 1,1,2,3,3,6-hexamethylindan-5-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phantolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phantolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3,6-hexamethylindan-5-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL HEXAMETHYL INDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KM1212J0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Cyclization of Para-Cymene Derivatives

The initial step involves the cyclization of para-cymene (1-isopropyl-4-methylbenzene) with olefins or alkyl halides to form 1,1,2,3,3,6-hexamethylindane (HMT). This reaction is facilitated by mixed Lewis acid catalysts, such as AlCl₃ combined with polyphosphoric acid (PPA) or sulfuric acid. For example:

Example Protocol (Patent CN101200419A):

-

Reactants: Para-cymene (2 mol), 2,3-dimethyl-1-butylene (1 mol), tert-butyl chloride (1.1 mol)

-

Catalyst: AlCl₃ (0.15 mol) + PPA (5 g)

-

Solvent: Hexane (200 mL)

-

Conditions: 35°C, 2–3 hours, vigorous stirring

The choice of solvent and catalyst ratio critically affects reaction efficiency. Hexane and chlorobenzene are preferred for their ability to stabilize intermediates, while excess AlCl₃ increases cyclization rates but risks side reactions like oligomerization.

Friedel-Crafts Acylation of Hexamethylindane

The second step acetylates HMT using acetyl chloride in the presence of AlCl₃, forming this compound. This exothermic reaction requires precise temperature control to minimize byproducts such as diacetylated derivatives or polymerized species.

Optimized Acylation Conditions (Patent EP0089207A1):

-

Reactants: HMT (1 mol), acetyl chloride (1.2 mol)

-

Catalyst: AlCl₃ (1.5 mol)

-

Solvent: Dichloromethane or hexane

-

Temperature: 0–5°C (initial), gradually rising to 25°C

Industrial-scale processes often employ solvent reflux to dissipate heat, with continuous removal of HCl gas to prevent catalyst deactivation.

Catalytic Systems and Solvent Effects

The table below compares catalytic systems and solvents reported in key patents:

| Catalyst | Solvent | Temperature | HMT Yield | This compound Yield |

|---|---|---|---|---|

| AlCl₃ + PPA | Hexane | 35°C | 87% | 78%* |

| AlCl₃ + H₂SO₄ | Benzene/Hexane | 35°C | 78% | 70%* |

| AlCl₃ alone | Dichloromethane | 25°C | – | 75% |

*Yield after recrystallization with ethanol.

Mixed catalysts (e.g., AlCl₃ + PPA) enhance regioselectivity by stabilizing carbocation intermediates, while chlorinated solvents improve acetyl chloride solubility.

Purification and Isolation

Crude this compound is purified via vacuum distillation followed by recrystallization from ethanol or methanol. Key parameters include:

-

Vacuum Distillation: 110–115°C at 3 mmHg to remove unreacted HMT.

-

Recrystallization: Ethanol yields 98% purity, with a melting point of 61.5°C.

Impurities such as residual AlCl₃ are neutralized with sodium carbonate washes, while chromatographic methods are avoided due to scalability constraints.

Industrial-Scale Considerations

Large-scale production faces challenges in heat management and catalyst recycling. Patent EP0089207A1 addresses this by using solvent boiling to dissipate exothermic heat, enabling continuous operation. For example:

-

Reactor Design: Segmented flow systems with in-line cooling.

-

Catalyst Recovery: Filtration of AlCl₃ complexes for reuse.

化学反应分析

Phantolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common reagents used in these reactions include sulfuric acid, acetic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Phantolide is a synthetic polycyclic musk fragrance (PMF) with diverse applications, including use in fragrance formulations and scientific research. It serves as a substitute for natural musk sources in the fragrance industry due to the high cost and sustainability issues associated with natural sources. Research has also explored its behavior in wastewater treatment plants (WWTPs), its potential impact on aquatic ecosystems, and its biological activities.

Scientific Research Applications

- Fragrance Synthesis this compound is used in the synthesis of cyclic fragrances, and modifications to its structure can create derivatives with different olfactory properties. The increasing demand for customized commodities and a better understanding of olfaction have made the synthesis of fragrances with diverse structures a core task.

- Wastewater Treatment Plants (WWTPs) this compound has been studied for its behavior in WWTPs, with a focus on its removal, adsorption, and biodegradation. Studies show that WWTP effluents can be possible pollution sources for aquatic ecosystems.

- Environmental Impact Studies have investigated the interactions of this compound with biological systems, highlighting its potential as a skin sensitizer and photosensitizer under certain conditions. Exposure to UV light can lead to photochemical transformations of this compound, resulting in byproducts that may pose health risks.

- Toxicological Effects Research indicates that synthetic musks like this compound may have endocrine-disrupting properties and potential neurotoxic effects when exposed to biological systems. Studies have shown that certain musk compounds can interfere with metabolic processes in organisms, raising concerns about their environmental impact and safety in consumer products.

- Photochemical Transformation this compound can undergo photochemical transformations when exposed to UV light, leading to the formation of byproducts that may pose health risks. Studies have shown that this compound can act as both a photosensitizer and a quencher, depending on the specific conditions .

Safety and Health Concerns

- Hormone Disruption Studies suggest that related polycyclic musk chemicals may disrupt the hormone system .

- Bioaccumulation Polycyclic musks are lipophilic, meaning they accumulate in humans and wildlife over time . this compound was not found in the 33 people tested in EWG/Commonweal studies .

- Cellular Toxicity A laboratory investigation revealed that polycyclic musks can inhibit the activity of specific biological structures in cell walls, which are responsible for preventing toxic molecules from entering cells . This effect could result in an accumulation of other toxic substances within cells, and greater levels of cell damage caused by these other substances .

- Lack of Regulation In the United States, all musk chemicals are unregulated, and safe levels of exposure have not yet been set .

Environmental Behavior

- Biodegradation this compound is predicted to be not readily biodegradable . Some data indicate that this compound undergoes primary biodegradation to more polar metabolites in soil .

- Photodegradation Solid-phase microextraction (SPME) fibres are used as a support for photochemical studies to obtain data on the photochemical behavior of this compound .

- Air Partitioning Some partitioning to the air compartment is expected based on its volatility as a fragrance in consumer products .

作用机制

Phantolide exerts its effects primarily through its interaction with olfactory receptors. It binds to specific receptors in the olfactory system, triggering a response that is perceived as a musky odor. The molecular targets and pathways involved in this process include various olfactory receptors and signaling pathways that mediate the perception of musk fragrances .

相似化合物的比较

Structural and Functional Comparisons

Phantolide shares structural similarities with other PCMs, such as celestolide , galaxolide , and tonalide , but differs in substituent groups and aromatic configurations. Key structural distinctions include:

Environmental Occurrence and Persistence

This compound is less prevalent in aquatic environments compared to other PCMs. For example:

| Compound | Mean Concentration in Tertiary Effluent (ng/L) | Detection Frequency in Urban Air (%) |

|---|---|---|

| This compound | | 17% |

|

| Galaxolide | 1131 | 72% |

| Tonalide | 27 | 51% |

| Celestolide | | 17% |

|

Galaxolide dominates due to higher production volumes and resistance to degradation, whereas this compound’s lower concentrations suggest reduced usage or faster degradation .

Toxicity and Bioactivity

Regulatory and Commercial Considerations

- Labeling Requirements : this compound must be declared on product labels if exceeding 2%, but studies show it rarely surpasses this threshold .

- Regulatory Restrictions : Musk xylene is prohibited in the EU due to toxicity, whereas this compound remains permissible under concentration limits .

- Market Trends : Galaxolide and tonalide dominate the PCM market, while this compound’s use is declining due to substitution with macrocyclic musks .

生物活性

Phantolide, a synthetic musk compound belonging to the polycyclic musk family, has garnered attention for its potential biological activities and environmental impact. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicological effects, endocrine disruption potential, and bioaccumulation characteristics.

Overview of this compound

This compound is primarily used in personal care products and fragrances due to its musky odor. Despite its widespread use, research on its biological activity remains limited compared to other polycyclic musks like Galaxolide and Tonalide. This compound is lipophilic, which raises concerns about its accumulation in biological systems and potential long-term effects on human health and the environment.

Endocrine Disruption

This compound has been identified as a potential endocrine disruptor. Studies indicate that polycyclic musks can interfere with hormone systems in both humans and wildlife. Although direct studies on this compound are scarce, related compounds have shown significant endocrine activity. For instance:

- In vitro assays : Research has demonstrated that certain polycyclic musks can activate or inhibit estrogen receptors, leading to hormonal imbalances (Martinovic-Weigelt et al., 2019) .

- Cellular effects : A laboratory study indicated that exposure to similar compounds could inhibit cell wall transporters, potentially allowing other toxic substances to enter cells, which may exacerbate cellular damage (Luckenbach et al., 2005) .

Bioaccumulation

This compound is known to bioaccumulate in aquatic organisms due to its lipophilic nature. This characteristic raises concerns regarding its persistence in the environment and potential biomagnification through the food chain:

- Environmental studies : Research has shown that polycyclic musks can accumulate in fish and other aquatic life forms, posing risks to biodiversity and ecosystem health (Gao et al., 2019) .

- Detection in wastewater : Analytical methods have detected this compound in wastewater treatment plants, indicating that conventional treatment processes are insufficient for removing these compounds from effluents (Daughton, 1999) .

Case Study 1: Toxicity Assessment

A study conducted on various marine organisms evaluated the toxicity of several polycyclic musks, including this compound. The findings highlighted:

- Microalgae sensitivity : Microalgae species such as Phaeodactylum tricornutum exhibited decreased growth rates when exposed to environmentally relevant concentrations of polycyclic musks (Fang et al., 2021) .

- Crustacean response : Crustaceans showed altered reproductive behaviors when exposed to these compounds, suggesting potential impacts on population dynamics.

Case Study 2: Endocrine Activity

In vitro testing for endocrine activity revealed that while this compound itself was not overtly cytotoxic at typical environmental concentrations, it exhibited interactions with hormone receptors:

- Androgenic activity : Although this compound was not classified as androgenic at lower concentrations, higher doses demonstrated some capacity to interact with androgen receptors (Martinovic-Weigelt et al., 2019) .

- Gene expression modulation : Exposure to musks led to changes in the expression of genes related to metabolic processes and hormone regulation, indicating potential long-term effects on development and reproduction.

Summary of Biological Activity Data

| Biological Activity | Findings |

|---|---|

| Endocrine Disruption Potential | Potentially disrupts hormonal functions; affects estrogen receptors. |

| Toxicity | Inhibits cell wall transporters; alters growth rates in microalgae and crustaceans. |

| Bioaccumulation | Detected in aquatic organisms; insufficient removal from wastewater treatment. |

常见问题

Q. How can researchers critically evaluate the validity of conflicting studies on this compound’s atmospheric degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。